Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate
Overview
Description
Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate is a chemical compound with the molecular formula C13H21NO3 . It is used as a reagent in the synthesis of RET kinase inhibitors and in the preparation of CDK4/6 inhibitors .
Synthesis Analysis
The synthesis of Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate can be achieved from tert-butyl 1,1-dichloro-2-oxo-7-azaspiro[3.5]nonane-7-carboxylate .Molecular Structure Analysis
The molecular structure of Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate consists of a spirocyclic core, which is a common feature in many bioactive molecules .Chemical Reactions Analysis
As a reagent, Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate is used in the synthesis of various pharmaceutical compounds. It has been used in the synthesis of RET kinase inhibitors and CDK4/6 inhibitors .Physical And Chemical Properties Analysis
Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate has a molecular weight of 239.31 . It has a high GI absorption and is BBB permeant. It is a P-gp substrate and is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 .Scientific Research Applications
“Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate” is a type of heterocyclic building block . While specific applications are not readily available, it’s used in the synthesis of various chemical compounds . Here are some potential applications based on similar compounds:
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Synthesis of RET kinase inhibitors
-
Preparation of CDK4/6 inhibitors
“Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate” is a type of heterocyclic building block . While specific applications are not readily available, it’s used in the synthesis of various chemical compounds . Here are some potential applications based on similar compounds:
-
Synthesis of RET kinase inhibitors
-
Preparation of CDK4/6 inhibitors
properties
IUPAC Name |
tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-11(2,3)17-10(16)14-6-4-12(5-7-14)8-9(15)13-12/h4-8H2,1-3H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYVMJMQRLATGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40726252 | |
Record name | tert-Butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40726252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate | |
CAS RN |
392331-78-1 | |
Record name | tert-Butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40726252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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